N-(4-bromophenyl)-2-(4-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxamide - 343372-87-2

N-(4-bromophenyl)-2-(4-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxamide

Catalog Number: EVT-3110207
CAS Number: 343372-87-2
Molecular Formula: C16H12BrFN4O
Molecular Weight: 375.201
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Click Chemistry: This approach utilizes a copper(I)-catalyzed azide-alkyne cycloaddition reaction to efficiently synthesize 1,2,3-triazoles. This method is highlighted in papers focusing on the creation of combinatorial libraries of triazole-containing compounds [, ].
  • Multistep Synthesis: Several papers detail the synthesis of complex triazole derivatives through multistep reactions involving various reagents and reaction conditions. These strategies often involve building the triazole ring from simpler precursors [, , , , , , , ].
  • X-ray Crystallography: This technique is widely used to determine the three-dimensional structures of triazole derivatives, providing insights into their molecular geometry, bond lengths, and angles [, , , , ].
  • NMR Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for characterizing the structures of newly synthesized triazole derivatives and understanding their conformational preferences in solution [, , , , , , , ].
Chemical Reactions Analysis
  • Functional Group Transformations: The papers highlight the versatility of triazole derivatives in undergoing various chemical reactions, including alkylation, acylation, sulfonation, and halogenation. These reactions are essential for introducing desired functionalities for biological activity optimization [, , , , ].
  • Ring Formation and Modification: Some studies explore the formation of additional heterocyclic rings fused to the triazole core, expanding the structural diversity and potential applications of these compounds [, , , ].

Biological Activity of 1,2,3-Triazole Derivatives

  • Antimicrobial Activity: Several papers report the synthesis and evaluation of triazole derivatives for their antibacterial and antifungal properties. These studies often involve screening against a panel of pathogenic microorganisms and comparing their efficacy to standard drugs [, , , , ].
  • Anticancer Activity: The development of novel anticancer agents is another prominent application of 1,2,3-triazole derivatives. Studies investigate their ability to inhibit the growth of various cancer cell lines and elucidate the underlying mechanisms of action [, , ].
  • Neurological Activity: Research highlights the potential of specific triazole derivatives in modulating neurological pathways, particularly as antagonists or inverse agonists of metabotropic glutamate receptors (mGluRs) [, , ]. These findings suggest potential therapeutic applications in treating pain, addiction, and psychiatric disorders.
  • Solubility: The choice of solvents used in synthesis and biological assays suggests that many triazole derivatives possess good solubility in organic solvents like methanol, ethanol, dimethyl sulfoxide, and toluene [, , , , , , , , , , , , , , , , , , , , , ].

4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

  • Compound Description: This compound features a central pyrazole ring with an envelope conformation. The structure also includes thiazole and triazole rings, exhibiting twists indicated by dihedral angles. This compound's crystal structure is stabilized by various interactions, including C—H⋯N, C—H⋯F, C—H⋯π, and π–π interactions.

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid

  • Compound Description: This compound was unexpectedly synthesized via a ring closure reaction. It displays antimicrobial activity against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin.

(S)-1-Aryl-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

  • Compound Description: This compound represents a series of derivatives characterized by the (S)-1-aryl-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide structure. The molecular conformation is stabilized by intermolecular and intramolecular hydrogen bonds, with a notable five-membered ring formation due to hydrogen bonding.

N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide

  • Compound Description: Synthesized from 4-chlorobenzenamine, this compound's synthesis involved optimizing reaction conditions between a triazole ester and ethylenediamine.

N-Substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Derivatives

  • Compound Description: This group of derivatives was synthesized by reacting 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid with thionyl chloride, followed by reactions with various amines.

1-Aryl-5-methyl-N-R2-1H-1,2,3-triazole-4-carboxamides

  • Compound Description: This series of compounds was synthesized using a one-pot multicomponent reaction involving azides, amines, and diketene. This efficient protocol enables the creation of combinatorial libraries for drug discovery.

1-((1-Phenyl-1H-1,2,3-triazol-5-yl)methyl)-2-(4-phenyl-2H-chromen-3-yl)-1H-benzo[d]imidazole

  • Compound Description: This compound, along with a library of novel imidazole-1,2,3-triazole hybrids, was designed based on the fusion pharmacophore approach. Synthesized using copper (I) catalyzed click chemistry, these compounds showed promising antimicrobial activity, exceeding ciprofloxacin in certain cases.
  • Compound Description: These two compounds differ by N-methylation, affecting their crystal structure and intermolecular interactions.

(E)-1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-3-(4-fluorophenyl)prop-2-en-1-one

  • Compound Description: This compound features a planar triazole ring, with a fluorophenyl group attached. The crystal structure is stabilized by C—H⋯N hydrogen bonds and C—H⋯π interactions.

5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-4,5-dihydro-1H-pyrazole-1-carbothioamide

  • Compound Description: This compound features a pyrazole ring with an envelope conformation, along with a triazole ring. The crystal structure exhibits N—H⋯N intramolecular hydrogen bonds and various intermolecular interactions.

(2E)-3-(4-Fluorophenyl)-1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]prop-2-en-1-one

  • Compound Description: This compound is characterized by a nearly coplanar chalcone residue with the triazole ring. The crystal structure shows the presence of π–π, C—H⋯N, and C—H⋯π interactions.

(5-Methyl-2-phenyl-2H-[1,2,3]triazol-4-ylmethyl)-(2-phenoxy-ethyl)-piperidin-4-yl-amine

  • Compound Description: This compound was synthesized via a reductive amination reaction involving N-Boc-piperidin-4-one and phenoxy-ethylamine.

N-(1,3,4-Thiadiazol-2-yl)-1-[1-(6-chloropyridin-3-yl)methy]-5-methyl-1H-[1,2,3]triazol-4-carboxamide

  • Compound Description: This compound's crystal structure reveals significant electron delocalization within the triazolyl system. The structure is stabilized by both intramolecular and intermolecular hydrogen bonds, as well as C-H…π hydrogen-bonding, and π-π stacking interactions.

2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone

  • Compound Description: This compound's crystal structure consists of two independent molecules with similar geometries. Notably, weak C—H⋯O and C—H⋯N hydrogen bonds and secondary Br⋯Br interactions contribute to the three-dimensional network within the crystal.

4-[1-(2-Fluoropyridin-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-isopropyl-N-methyl-3,6-dihydropyridine-1(2H)-carboxamide (FTIDC)

  • Compound Description: FTIDC is a potent and selective metabotropic glutamate receptor 1 (mGluR1) antagonist. It demonstrates oral activity and inhibits l-glutamate-induced intracellular Ca2+ mobilization. It has been instrumental in studying the role of mGluR1 in various physiological processes, including stress response, pain, and addiction. ,

4-(phenyl)-1,2,3-triazole (1)

  • Compound Description: This compound, also referred to as 4-phenyl-1H-1,2,3-triazole, is investigated for its photochemical reactions. Upon irradiation in methanol, it yields phenylacetonitrile as the major product, along with minor byproducts like benzyl methyl ether, benzonitrile, and methyl benzoate.

4,5-Diphenyl-1,2,3-triazole (9)

  • Compound Description: This compound is also explored for its photochemical reactivity. Upon irradiation in methanol, it produces 2,4,5-triphenylimidazole as the major product, along with trace amounts of other byproducts.

4-N-(Substituted-2-hydroxyphenyl)-imino-5-(4-methyl-1,2,3-thiadiazol-5-yl)-2H-1,2,4-triazole-3-thiones

  • Compound Description: These compounds serve as precursors for the synthesis of novel S(N)-β-D-glucosides via glycosylation. These glucosides exhibit potent antibacterial activities against Staphylococcus aureus, Monilia albican, and Escherichia coli.

6-Bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine

  • Compound Description: This compound incorporates a 2-methyl-2H-1,2,3-triazole motif and is considered a potential kinase inhibitor. Its crystal structure reveals interesting packing arrangements and conformations.
  • Compound Description: This compound is a novel triazole-coumarin hybrid synthesized using Cu(I)-catalyzed cycloaddition. It exhibits binding interactions with bovine serum albumin and human serum albumin, as evidenced by photophysical studies.
  • Compound Description: This quinoline compound, featuring a 1,2,3-triazole moiety, is synthesized via Cu(I)-catalyzed cycloaddition. Like compound 6, it demonstrates binding interactions with bovine and human serum albumin.

5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

  • Compound Description: SR147778 acts as a potent and selective CB1 cannabinoid receptor antagonist. It demonstrates nanomolar affinity for both rat brain and human CB1 receptors, while exhibiting low affinity for CB2 receptors. This compound has been crucial in understanding the endocannabinoid system and its potential therapeutic applications. ,

4,5-Dibromo-1H-1,2,3-triazole

  • Compound Description: This compound serves as a versatile starting material for synthesizing various substituted 1,2,3-triazoles. Its reactions with electrophiles, followed by lithium-halogen exchange reactions, enable the introduction of diverse substituents at specific positions of the triazole ring.

2-Aryl-2H,4H-imidazo[4,5-d][1,2,3]triazoles

  • Compound Description: This series of compounds is synthesized by reacting triethyl N-(1-ethyl-2-methyl-4-nitro-1H-imidazol-5-yl)phosphorimidate with aryl isocyanates. These compounds demonstrate the feasibility of creating fused triazole ring systems.

4-[(1-Benzyl-1,2,3-triazol-5-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one

  • Compound Description: This compound's crystal structure shows a benzothiazine fragment adopting a screw-boat conformation. The triazole ring is nearly perpendicular to the benzene rings. Intermolecular interactions like C—H⋯N and C—H⋯O hydrogen bonds stabilize the crystal packing.

4-(5-methyl-1-phenyl-1,2,3-triazol-4-yl)thiazol-2-amine

  • Compound Description: This compound is part of a research effort to synthesize bi- and polynuclear heterocyclic compounds based on 1,2,3-triazole units. The compound exhibits amino-imine tautomerism in DMSO solution.
  • Compound Description: These compounds represent a series of thiazolidinone derivatives synthesized from Schiff bases and mercaptoacetic acid or 2-mercaptopropionic acid. They have been screened for their in vitro antimicrobial activity.

(1″R,2″S,3R)-2″-(1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)-5-methyl-1″-(ferrocin-2-yl)-1″,2″,5″,6″,7″,7a″-hexahydrospiro[indoline-3,3″-pyrrolizin]-2-one

  • Compound Description: This compound represents a novel spirooxindole system linked to ferrocene and triazole motifs. Its structure has been confirmed using X-ray crystallography, FTIR, and NMR spectroscopy.

(3R)-5-(3-chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)-1,3-dihydro-2H-indol-2-one (TROX-1)

  • Compound Description: TROX-1 is a small-molecule, state-dependent inhibitor of Cav2 calcium channels. It shows promise as a potential therapeutic for chronic pain, exhibiting an improved therapeutic window compared to ziconotide. ,
  • Compound Description: This compound represents a series of derivatives containing both triazole and tetrazole rings, synthesized from N4,1-diphenyl-5-methyl-1H-1,2,3-triazole-4-carboxamide. The derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, comparable to standard drugs like Streptomycin and Penicillin.
  • Compound Description: These compounds, incorporating perfluoroalkyl groups, are synthesized from 2-(perfluoroalkyl)ethane thiols through multistep reactions. They demonstrate the feasibility of introducing fluorine-containing groups into heterocyclic systems.

1-(7-chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (QTC-4-MeOBnE)

  • Compound Description: QTC-4-MeOBnE has demonstrated potential in rescuing scopolamine-induced memory deficits in mice. It appears to achieve this by targeting multiple pathways, including oxidative stress, neuronal plasticity, and apoptosis.

Properties

CAS Number

343372-87-2

Product Name

N-(4-bromophenyl)-2-(4-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxamide

IUPAC Name

N-(4-bromophenyl)-2-(4-fluorophenyl)-5-methyltriazole-4-carboxamide

Molecular Formula

C16H12BrFN4O

Molecular Weight

375.201

InChI

InChI=1S/C16H12BrFN4O/c1-10-15(16(23)19-13-6-2-11(17)3-7-13)21-22(20-10)14-8-4-12(18)5-9-14/h2-9H,1H3,(H,19,23)

InChI Key

OXVGTPLPPDMMQF-UHFFFAOYSA-N

SMILES

CC1=NN(N=C1C(=O)NC2=CC=C(C=C2)Br)C3=CC=C(C=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.